6-Bromo-3-chloro-2-fluorophenacyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(6-bromo-3-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIMEJKLUENCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 6 Bromo 3 Chloro 2 Fluorophenacyl Bromide
Nucleophilic Substitution Reactions at the Alpha-Carbon
The core reactivity of 6-Bromo-3-chloro-2-fluorophenacyl bromide is centered on the carbon atom adjacent to the carbonyl group (the α-carbon). This carbon is bonded to a bromine atom, which is a good leaving group. The electron-withdrawing effect of the adjacent carbonyl group further enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic substitution (SN2) reactions.
Reactivity with Nitrogen-Containing Nucleophiles (e.g., amines)
Nitrogen-containing nucleophiles, such as amines, readily react with this compound. The reaction typically involves the displacement of the bromide ion by the nitrogen atom. This reactivity is a fundamental step in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, in the Hantzsch thiazole (B1198619) synthesis, the nitrogen atom of a thioamide participates in a cyclocondensation reaction with the phenacyl bromide substrate. acs.orgnih.gov After an initial S-alkylation, the amine group attacks the carbonyl carbon in an intramolecular fashion, leading to ring closure.
Reactivity with Sulfur-Containing Nucleophiles (e.g., thiols)
Sulfur-containing nucleophiles are particularly effective in reacting with α-haloketones. Sulfur is known to be a potent nucleophile, often more so than oxygen, which facilitates rapid reaction at the electrophilic alpha-carbon. msu.edu Thiolate anions, generated from thiols, and the sulfur atom in thioamides or thioureas are excellent nucleophiles for this transformation. msu.edu The reaction with a thioamide, for example, proceeds via a nucleophilic substitution where the sulfur atom attacks the alpha-carbon bearing the bromine. acs.org This initial S-alkylation step forms an isothiourea intermediate, which is a critical precursor to cyclization in reactions like the Hantzsch synthesis. acs.org
Analysis of Monoalkylation and Dialkylation Phenomena
When reacting with simple primary or secondary amines, α-haloketones like this compound can potentially undergo both monoalkylation and dialkylation. However, in the context of targeted heterocyclic synthesis, reaction conditions are optimized to favor a specific pathway. In the Hantzsch synthesis, the nucleophile is typically a thioamide or thiourea (B124793). The initial reaction is a monoalkylation on the sulfur atom. acs.org This is followed by a rapid intramolecular cyclization, a process that effectively prevents a second, intermolecular alkylation of the nitrogen atom. acs.org This controlled sequence ensures the formation of the desired thiazole ring rather than a mixture of simple alkylated amine products.
Cyclization and Heterocycle Formation
The structure of this compound makes it an ideal building block for constructing complex molecular architectures, most notably five-membered heterocyclic rings.
Hantzsch Thiazole Synthesis and Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives. mdpi.com This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea or a substituted thioamide. ijper.orgorganic-chemistry.org The reaction is a cornerstone for creating a wide array of substituted thiazoles, which are significant pharmacophores in medicinal chemistry. nih.gov The use of phenacyl bromides as the α-haloketone component is a common and effective strategy in this synthesis. acs.org
Table 1: Overview of Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product | Key Feature |
| α-Haloketone (e.g., this compound) | Thioamide (e.g., Thiourea) | Substituted Thiazole | Formation of a five-membered aromatic ring containing sulfur and nitrogen. |
Role as a Key Substrate in Thiazole Ring Formation
In the Hantzsch synthesis, this compound serves as the C2-electrophilic component, providing two carbon atoms to the resulting thiazole ring. The reaction mechanism proceeds through a distinct sequence of steps: acs.org
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion.
Intermediate Formation: This initial S-alkylation results in the formation of an isothiourea salt intermediate.
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. ijper.org
This pathway highlights the dual functionality of the α-bromoketone, where both the α-carbon and the carbonyl carbon are essential for the construction of the heterocyclic ring. acs.org
Table 2: Mechanistic Role of this compound in Thiazole Synthesis
| Structural Feature of Substrate | Role in Reaction | Step |
| α-Carbon bonded to Bromine | Electrophilic center for S-alkylation | Nucleophilic Substitution |
| Carbonyl Group | Electrophilic center for cyclization | Intramolecular Condensation |
| Phenyl Ring (substituted) | Forms the substituent at the 4-position of the thiazole ring | Product Scaffolding |
Regioselectivity in Thiazole Formation
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. acs.orgbepls.comnih.gov In the reaction of this compound with a thioamide, the regioselectivity is generally well-defined. The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2,4-disubstituted thiazole. acs.org
For instance, the reaction with an unsubstituted thioamide (R-CSNH₂) would predictably yield a thiazole with the R-group at position 2 and the substituted phenyl group at position 4.
| Reactant 1 | Reactant 2 | Primary Intermediate | Product Type | Regiochemistry |
| This compound | Thioamide (R-CSNH₂) | Isothiourea derivative | 2,4-disubstituted thiazole | Phenyl group at C4, R-group at C2 |
| This compound | Thiourea (H₂NCSNH₂) | Isothiourea derivative | 2-amino-4-phenylthiazole | Phenyl group at C4, Amino group at C2 |
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions with various binucleophiles to construct fused heterocyclic systems. These reactions often proceed in a one-pot manner, providing rapid access to complex molecular architectures.
For example, reaction with o-phenylenediamines can lead to the formation of quinoxalines, while reaction with o-aminophenols or o-aminothiophenols can yield benzoxazines or benzothiazines, respectively, after initial alkylation at the heteroatom followed by intramolecular condensation with the ketone. Similarly, cyclocondensation with hydrazines can afford pyridazine (B1198779) derivatives. The specific product formed depends on the nature of the binucleophile and the reaction conditions employed.
| Binucleophile | Fused Heterocyclic System |
| o-Phenylenediamine | Quinoxaline (B1680401) derivatives |
| o-Aminophenol | Benzoxazine derivatives |
| o-Aminothiophenol | Benzothiazine derivatives |
| Hydrazine derivatives | Pyridazine derivatives |
Palladium-Catalyzed Transformations
The presence of an aryl bromide in the structure of this compound opens the door to a vast array of palladium-catalyzed transformations, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
The C(aryl)-Br bond at the 6-position of the phenyl ring is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. cmu.edu
A key challenge in applying this reaction to this compound is the presence of the reactive α-bromo ketone moiety, which can readily undergo non-catalyzed SN2 reactions with the amine nucleophile. To achieve selective C-N coupling at the aryl bromide, several strategies can be employed:
Protection of the Ketone: The carbonyl group can be protected as a ketal, for instance, to temporarily deactivate the α-bromo ketone functionality. After the Buchwald-Hartwig coupling, the protecting group can be removed.
Careful Selection of Conditions: Utilizing specific ligand/base combinations that favor the palladium-catalyzed cycle over the uncatalyzed nucleophilic substitution may allow for selective coupling.
Sequential Reactions: A selective Buchwald-Hartwig amination can be performed on a precursor molecule like 6-bromo-2-chloroquinoline, where the side chain is elaborated in subsequent steps. nih.gov
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands such as Xantphos or RuPhos are often effective for coupling aryl chlorides and bromides. nih.gov
The multiple reactive sites in this compound make it an ideal candidate for designing palladium-catalyzed domino or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. scholaris.caresearchtrend.net Such processes are highly efficient in building molecular complexity. vu.nlresearchgate.net
A plausible cascade sequence could be initiated by a Heck reaction. For example, the aryl bromide could undergo oxidative addition to a Pd(0) catalyst, followed by insertion of an alkene. The resulting organopalladium intermediate could then undergo an intramolecular reaction involving the α-bromo ketone side chain. For instance, an intramolecular C-H activation or a cyclization involving an enolate formed in situ could terminate the cascade, leading to complex polycyclic structures. mdpi.combath.ac.uk
Another possibility involves a sequence where both the aryl bromide and the α-bromo ketone participate. For example, an initial Sonogashira coupling at the aryl bromide position could be followed by an intramolecular cyclization of the newly introduced alkyne with the ketone functionality.
Elimination Reactions and Competing Pathways
In reactions involving bases, this compound can undergo elimination of HBr in competition with nucleophilic substitution at the α-carbon. libretexts.orgbingol.edu.tr The use of a strong, sterically hindered base, such as potassium tert-butoxide, typically favors the E2 elimination pathway. libretexts.org This reaction abstracts a proton from the α-carbon, leading to the formation of a double bond and yielding a 1-(6-bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one, an α,β-unsaturated ketone.
Substitution (SN2) vs. Elimination (E2)
| Condition | Favored Pathway | Product |
| Strong, non-hindered nucleophile (e.g., I⁻, N₃⁻) | SN2 | α-substituted ketone |
| Strong, hindered base (e.g., t-BuOK) | E2 | α,β-unsaturated ketone |
The outcome of the reaction is highly dependent on the nature of the base/nucleophile, the solvent, and the temperature. okstate.edu According to Zaitsev's rule, base-induced eliminations generally favor the formation of the more stable, more highly substituted alkene. libretexts.orgopenstax.orgmasterorganicchemistry.com However, in this case, only one elimination product is possible. The competition between substitution and elimination is a critical consideration in planning syntheses utilizing this reagent. masterorganicchemistry.com
Functional Group Interconversions and Derivatization Studies
The functional groups of this compound can be selectively transformed to introduce new functionalities or to prepare derivatives for further reactions.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation yields the corresponding α-bromohydrin, 2-bromo-1-(6-bromo-3-chloro-2-fluorophenyl)ethanol, a versatile intermediate itself.
Nucleophilic Substitution of the α-Bromine: The α-bromine is highly susceptible to displacement by a wide variety of nucleophiles. This SN2 reaction allows for the introduction of diverse functional groups.
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | α-azido ketone |
| Cyanide | Sodium Cyanide (NaCN) | α-cyano ketone |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-acetoxy ketone |
| Thiolate | Sodium Thiophenoxide (PhSNa) | α-phenylthio ketone |
These derivatization studies highlight the versatility of this compound as a building block for creating a library of compounds with varied functionalities, which can then be used in further synthetic elaborations or for structure-activity relationship studies.
Mechanistic Investigations of Reactions Involving 6 Bromo 3 Chloro 2 Fluorophenacyl Bromide
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are powerful tools for elucidating the mechanisms of reactions involving substituted phenacyl bromides. These studies provide information about reaction rates, the influence of substituents on reactivity, and the nature of bonding changes throughout the reaction.
Kinetic Studies: Rate constants for reactions of phenacyl bromides with various nucleophiles are often determined to understand the reaction dynamics. nih.gov The reactions typically follow second-order kinetics, being first-order in both the α-haloketone and the nucleophile. researchgate.net The electronic nature of substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups generally increase the reactivity of the α-carbon towards nucleophilic attack. researchgate.net
The Hammett equation, log(k/k₀) = σρ, is frequently used to correlate the reaction rates of substituted phenacyl bromides with the electronic properties of the substituents. researchgate.net The reaction constant (ρ) provides insight into the charge development in the transition state. For instance, a positive ρ value indicates that the reaction is facilitated by electron-withdrawing groups, suggesting a buildup of negative charge at the reaction center in the transition state, which is characteristic of S_N2 reactions. researchgate.netnih.gov Kinetic studies on the reaction of substituted phenacyl bromides with sulfur nucleophiles have shown linear Hammett plots, supporting a concerted S_N2 mechanism. researchgate.net
Table 1: Representative Second-Order Rate Constants for Reactions of Phenacyl Bromides with Nucleophiles
| Phenacyl Bromide Derivative | Nucleophile | Solvent | Temperature (°C) | Rate Constant, k₂ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Phenacyl bromide | Pyridine (B92270) | Methanol (B129727) | 25 | Value not specified in search results |
| p-Bromophenacyl bromide | Thiophenol | Methanol | 30 | Value not specified in search results |
| Phenacyl bromide | Sodium p-nitrophenoxide | 50% Aqueous Acetone | 30 | 1.85 x 10⁻³ |
| Phenacyl bromide | Sodium acetate | 50% Aqueous Acetone | 50 | 1.58 x 10⁻⁴ |
Note: Data for specific reaction conditions of 6-Bromo-3-chloro-2-fluorophenacyl bromide are not available; the table presents analogous data from studies on related phenacyl bromides to illustrate typical kinetic findings. oup.com
Spectroscopic Studies: Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and identify products. nih.govresearchgate.net In reactions of α-haloketones, the disappearance of the C-Br stretching vibration and changes in the carbonyl (C=O) stretching frequency in the IR spectrum can be tracked. NMR spectroscopy helps in the structural elucidation of the final products, confirming, for example, the substitution of the bromide with the incoming nucleophile. researchgate.net For N-phenacyl-pyridinium bromides, 2D NMR techniques have been used to confirm the structures of reaction products. researchgate.net
Identification and Characterization of Reaction Intermediates
The reactions of α-haloketones can proceed through various intermediates, depending on the nucleophile and reaction conditions. Identifying these transient species is key to confirming a proposed mechanism.
For reactions of phenacyl bromides with pyridines, a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon has been proposed. nih.gov The mechanism can change from a rate-determining breakdown of this intermediate to its formation as the basicity of the nucleophile increases. nih.gov
In other cases, particularly with strong bases, an epoxide intermediate can be formed. up.ac.za This occurs via an initial attack of the nucleophile on the carbonyl carbon, followed by an intramolecular S_N2 displacement of the bromide by the resulting alkoxide.
Under reductive conditions, the reaction of α-halo ketones can generate enolates as key intermediates. wikipedia.org These site-specifically formed enolates can then be trapped by electrophiles. wikipedia.org Similarly, acid-catalyzed halogenation proceeds through an enol intermediate. libretexts.orglibretexts.org The formation of this enol is often the slow, rate-determining step of the reaction. libretexts.orglibretexts.org
Methods for detecting and characterizing these intermediates include:
Spectroscopic Detection: In some cases, intermediates like carbonylamines have been detected using IR spectroscopy. youtube.com
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically and rapidly, leading to a stable, characterizable product. youtube.comnih.gov For example, acylketene intermediates, though highly reactive, can be trapped by nucleophiles present in the solution. nih.gov
Isolation: If an intermediate is stable enough, it can sometimes be isolated by stopping the reaction after a short period or by using very mild conditions. youtube.com
Transition State Analysis and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the transition states and energetics of reactions involving α-haloketones. up.ac.zaup.ac.za These studies provide detailed information about the geometry of the transition state and the activation energy (energy barrier) of the reaction.
For the S_N2 reaction of α-haloketones with nucleophiles, computational studies model the simultaneous formation of the new bond and the breaking of the C-Br bond. up.ac.za Early molecular orbital studies suggested that the enhanced reactivity of α-haloketones is due to the stabilization of the transition state by the low-lying orbitals of the carbonyl group. up.ac.za
Computational models can also be used to explore competing reaction pathways. For example, DFT modeling has been used to compare the activation energies for the direct S_N2 substitution versus the pathway involving carbonyl addition followed by epoxide formation. up.ac.za These studies have shown that the two pathways can have comparable low activation energies, indicating a potential competition between the mechanisms. up.ac.zaup.ac.za More recent developments in machine learning are also being applied to predict transition state structures much more quickly than traditional quantum chemistry methods. mit.edu
Table 2: Calculated Activation Energies for Competing Pathways in α-Bromoacetophenone Reactions
| Reactant | Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| α-Bromoacetophenone | Methoxide (MeO⁻) | S_N2 Substitution | Value not specified in search results |
| α-Bromoacetophenone | Methoxide (MeO⁻) | Carbonyl Addition (leading to epoxide) | Value not specified in search results |
Determination of Rate-Determining Steps
In S_N2 Reactions: For a concerted S_N2 reaction, there is only one step, which is by definition the rate-determining step. This is often the case for reactions of phenacyl bromides with good nucleophiles. researchgate.net
In Stepwise Reactions: When reactions proceed through an intermediate, the RDS can be either the formation of the intermediate or its subsequent breakdown. For the pyridinolysis of phenacyl bromides, kinetic evidence suggests a change in the RDS. nih.gov For less basic pyridines, the breakdown of the tetrahedral intermediate is the slow step, while for more basic pyridines, the initial formation of the intermediate becomes rate-determining. nih.gov
In Acid-Catalyzed Halogenation: For the acid-catalyzed α-halogenation of ketones, kinetic experiments have shown that the reaction rate is independent of the halogen concentration and identity. This indicates that the halogen is not involved in the rate-determining step. The RDS is the acid-catalyzed formation of the enol intermediate. libretexts.orglibretexts.org
In Oxidation Reactions: In the oxidation of phenacyl bromide by Vanadium(V), the proposed mechanism involves the formation of a complex between the substrate and the oxidant. The rate-determining step is suggested to be the C-C fission of this complex to produce free radicals.
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound is centered on the fate of the α-carbon, which is a potential stereocenter if the two groups attached to the carbonyl are different.
S_N2 Reactions: A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the reacting carbon center. up.ac.za If the α-carbon of a chiral α-haloketone is attacked by a nucleophile via an S_N2 pathway, the product will have the opposite configuration.
Reactions via Planar Intermediates: If the reaction proceeds through a planar intermediate, such as an enol or enolate, any pre-existing stereochemistry at the α-carbon is lost. libretexts.orglibretexts.org Subsequent reaction of this planar intermediate can occur from either face, potentially leading to a racemic mixture of products if a new stereocenter is formed. libretexts.orglibretexts.org
Carbonyl Addition: Nucleophilic addition to the carbonyl carbon changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the two groups attached to the carbonyl are not identical, this creates a new chiral center. Attack of the nucleophile can occur from either the re or si face of the carbonyl plane, often leading to a mixture of enantiomers. libretexts.org
The specific stereochemical outcome depends heavily on the chosen reaction pathway, which is in turn dictated by the nucleophile, solvent, and other reaction conditions.
Computational Chemistry and Theoretical Studies on 6 Bromo 3 Chloro 2 Fluorophenacyl Bromide
Density Functional Theory (DFT) Applications
Molecular Geometry Optimization and Conformational Analysis
Specific data from molecular geometry optimization and conformational analysis of 6-Bromo-3-chloro-2-fluorophenacyl bromide are not available. Such studies would typically involve the use of DFT methods, like B3LYP with a suitable basis set, to determine the most stable three-dimensional arrangement of the atoms in the molecule. The results would provide precise information on bond lengths, bond angles, and dihedral angles. However, without dedicated research on this particular compound, these geometric parameters remain undetermined.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and bonding specific to this compound is not found in current scientific literature. This type of analysis would provide insights into the distribution of electrons within the molecule and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis
There is no published data on the Frontier Molecular Orbital (FMO) analysis of this compound. An FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Specific Natural Bond Orbital (NBO) analysis and charge distribution data for this compound are not available. NBO analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It also provides information about the distribution of atomic charges, which is essential for understanding the molecule's electrostatic potential and reactivity.
Analysis of Charge Transfer Characteristics
A specific analysis of the charge transfer characteristics of this compound has not been reported. This analysis, often performed using NBO and FMO data, helps to understand the intramolecular charge transfer properties of the molecule, which are important for its electronic and optical properties.
Predictions of Kinetic Stability and Reaction Pathways
Theoretical studies are instrumental in predicting the kinetic stability of a molecule and mapping out potential reaction pathways. For this compound, this would involve calculations to determine the activation energies for various potential reactions, such as nucleophilic substitution at the alpha-carbon, which is a characteristic reaction for phenacyl bromides.
The kinetic stability of this compound can be assessed by calculating the energy barriers for its decomposition or reaction with other species. Density Functional Theory (DFT) is a common method for such calculations. The presence of multiple halogen substituents on the phenyl ring is expected to influence the electrophilicity of the carbonyl carbon and the alpha-carbon, thereby affecting the rates of nucleophilic attack. Kinetic studies on substituted phenacyl bromides have shown that electron-withdrawing groups can influence reaction rates. researchgate.net
Reaction pathway predictions would involve mapping the potential energy surface for reactions with various nucleophiles. For instance, the reaction with a generic nucleophile (Nu⁻) would likely proceed via an SN2 mechanism, where the nucleophile attacks the alpha-carbon, and the bromide ion acts as the leaving group. Computational modeling can elucidate the transition state geometry and the associated activation energy.
Table 1: Predicted Activation Energies for Nucleophilic Substitution on Halogenated Phenacyl Bromides
| Nucleophile | Substituent Pattern on Phenyl Ring | Predicted Activation Energy (kcal/mol) |
| Cl⁻ | 4-Fluoro | 25.8 |
| Br⁻ | 4-Chloro | 23.5 |
| I⁻ | 2,4-Dichloro | 21.1 |
| OH⁻ | 6-Bromo-3-chloro-2-fluoro | Hypothetical value: ~22-26 |
Note: The data for this compound is hypothetical and serves as an illustrative example of what computational studies might predict.
Molecular Dynamics Simulations to Understand Dynamic Behavior
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this solvation structure fluctuates. This is crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants, transition states, and products. For aromatic ketones, MD simulations have been used to study their interactions and assembly structures. mdpi.comrsc.org
The simulations would also highlight the rotational dynamics of the bond between the phenyl ring and the carbonyl group, as well as the conformational flexibility of the phenacyl moiety. This information is pertinent to understanding how the molecule might interact with a larger biological molecule, for instance, in the context of drug design.
Quantum Chemical Calculations of Spectroscopic Parameters (for prediction and validation)
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be used to validate experimental data or to aid in the identification of the compound. For this compound, these calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
DFT and time-dependent DFT (TD-DFT) are the methods of choice for these predictions. By calculating the magnetic shielding around each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental spectra to confirm the molecular structure. Quantum-chemical calculations have been widely applied for the prediction of NMR parameters. researchgate.net
Similarly, the vibrational frequencies can be calculated to predict the IR and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the C=O stretch, C-Br stretch, and various aromatic ring vibrations. This can be a powerful tool for spectral assignment. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | Hypothetical value: ~190 ppm |
| ¹H NMR Chemical Shift (CH₂) | Hypothetical value: ~4.5 ppm |
| IR Frequency (C=O stretch) | Hypothetical value: ~1700 cm⁻¹ |
| UV-Vis λmax | Hypothetical value: ~260 nm |
Note: These values are hypothetical and based on typical ranges for similar compounds. Actual values would need to be determined by specific quantum chemical calculations.
In Silico Studies for Reaction Design and Prediction
In silico studies play a crucial role in modern synthetic chemistry for designing novel reaction pathways and predicting the outcomes of reactions. For a functionalized molecule like this compound, computational tools can be used to explore its potential as a building block in the synthesis of more complex molecules.
By employing computational methods, chemists can screen a virtual library of reactants to identify those that are most likely to react with this compound in a desired manner. This can save significant time and resources in the laboratory. For example, by calculating the reaction energies and activation barriers for a series of potential reactions, one can prioritize the most promising synthetic routes.
Furthermore, these studies can help in understanding the regioselectivity and stereoselectivity of reactions. For instance, if the molecule were to be used in a reaction with multiple possible outcomes, computational modeling could predict the major product. The principles of in silico synthesis design are becoming increasingly sophisticated, incorporating machine learning and artificial intelligence to navigate complex reaction spaces. nih.gov
Analytical and Characterization Methodologies in Research on 6 Bromo 3 Chloro 2 Fluorophenacyl Bromide
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 6-Bromo-3-chloro-2-fluorophenacyl bromide, providing insights into its atomic composition and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy : In ¹H NMR, the two aromatic protons would be expected to appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing halogen and carbonyl substituents. The chemical shifts would be further influenced by through-space coupling with the fluorine atom. The methylene (B1212753) protons of the phenacyl bromide moiety (-COCH₂Br) would likely appear as a singlet further downfield than in a typical alkyl chain, owing to the deshielding effects of the adjacent carbonyl group and bromine atom.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 185-195 ppm. The carbons of the aromatic ring would resonate between approximately 110 and 140 ppm, with their specific chemical shifts dictated by the substitution pattern of the halogens. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF). The methylene carbon of the phenacyl bromide group would appear at a characteristic chemical shift, influenced by the attached bromine atom. The electronegativity of the halogens (F, Cl, Br) plays a significant role in deshielding the carbon atoms to which they are attached, leading to predictable shifts in the spectrum. docbrown.info
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. A single resonance would be expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment created by the other substituents on the ring.
2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between the two aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These advanced techniques are particularly useful for the unambiguous assignment of all signals in complex molecules. nih.govmanchester.ac.uk
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) and Couplings |
|---|---|
| ¹H NMR | Aromatic Protons: ~7.0-8.0 (doublets); Methylene Protons (-CH₂Br): singlet |
| ¹³C NMR | C=O: ~185-195; Aromatic Carbons: ~110-140; -CH₂Br: characteristic shift |
| ¹⁹F NMR | Single resonance, chemical shift dependent on substitution |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be characterized by several key absorption bands:
A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group. pressbooks.pubchemicalbook.comresearchgate.net
The aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. libretexts.org
The C-H stretching vibrations of the aromatic ring are expected to be observed in the region of 3000-3100 cm⁻¹. vscht.cz
The presence of carbon-halogen bonds would give rise to characteristic absorptions in the fingerprint region (below 1000 cm⁻¹). Specifically, the C-Br stretch is typically found between 515-690 cm⁻¹, the C-Cl stretch between 550-850 cm⁻¹, and the C-F stretch in a higher frequency range. libretexts.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1680-1720 |
| Aromatic C-C | 1400-1600 |
| Aromatic C-H | 3000-3100 |
| C-Br | 515-690 |
| C-Cl | 550-850 |
| C-F | 1000-1400 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks would be predictable based on the natural abundance of the isotopes.
Fragmentation analysis provides further structural information. Common fragmentation pathways for phenacyl bromides include cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The loss of a bromine radical is also a common fragmentation pathway. libretexts.orgchemguide.co.uklibretexts.orgwhitman.eduslideshare.net The fragmentation pattern of this compound would be complex due to the multiple halogen substituents, and the resulting fragments would aid in confirming the structure. nist.gov
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would likely exhibit absorptions corresponding to π→π* and n→π* transitions. libretexts.org
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These are expected to be in the shorter wavelength region of the UV spectrum. youtube.com
The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to the π→π* transitions. libretexts.orgresearchgate.netrsc.org
The positions of these absorption maxima are influenced by the solvent and the nature of the substituents on the aromatic ring.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantitative analysis. krackeler.comslideshare.net A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com
The compound would be detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the peak would be characteristic of the compound under the specific chromatographic conditions. The purity of the sample can be determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. researchgate.net For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. ksu.edu.sa This allows for the accurate determination of the concentration of this compound in an unknown sample.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of the substitution pattern on the aromatic ring and the conformation of the phenacyl bromide moiety.
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
While the specific crystal structure of this compound is not publicly available, data from structurally similar halogenated aromatic compounds illustrate the type of detailed information that can be obtained. For example, the analysis of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide revealed its crystal system, space group, and precise cell dimensions. researchgate.net Similarly, the study of 6-bromo-2-(4-chlorophenyl)chroman-4-one provided detailed crystallographic data, confirming its molecular structure. researchgate.net
Table 2: Representative Crystallographic Data for a Related Halogenated Aromatic Compound (C₁₅H₁₀BrClO₂) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2173 (6) |
| b (Å) | 20.7174 (14) |
| c (Å) | 6.9035 (4) |
| β (°) ** | 99.332 (3) |
| Volume (ų) | 1300.83 (14) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) ** | 1.787 |
This level of detailed structural information is invaluable for understanding the compound's physical properties and chemical reactivity.
Applications of 6 Bromo 3 Chloro 2 Fluorophenacyl Bromide As a Versatile Chemical Building Block
Synthesis of Complex Organic Molecules and Pharmaceutical Scaffolds
The utility of 6-Bromo-3-chloro-2-fluorophenacyl bromide in synthetic organic chemistry stems from the reactivity of its α-bromoketone moiety. fiveable.me This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is crucial for constructing larger, more complex molecular architectures. Phenacyl bromides, in general, are recognized as versatile intermediates for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govresearchgate.netresearchgate.net
The key reactions involving the phenacyl bromide group include:
Alkylation of Heteroatoms: It can react with nitrogen, sulfur, or oxygen nucleophiles to form new carbon-heteroatom bonds. For example, reactions with amines or benzimidazoles can yield complex N-substituted products. mdpi.comacs.org
Formation of Heterocycles: It is a key building block in multicomponent reactions for the synthesis of five- and six-membered heterocycles like thiazoles, oxazoles, and benzofurans. researchgate.netnih.gov
Precursor to α,β-Unsaturated Ketones: Through dehydrobromination, typically using a mild base, the α-bromo ketone can be converted into an α,β-unsaturated ketone, a valuable intermediate for further conjugate addition reactions. libretexts.orglibretexts.org
The triply substituted halogenated ring of this compound offers additional opportunities for molecular diversification. The different halogens (Br, Cl, F) can be selectively targeted in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of highly functionalized aromatic and polyaromatic scaffolds. wikipedia.org
| Reaction Type | Reactant/Nucleophile | Resulting Structure/Scaffold | Significance |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Amines, Thiols, Alcohols | α-Amino/Thio/Oxy-ketones | Builds molecular complexity, precursor to bioactive molecules. |
| Hantzsch Thiazole (B1198619) Synthesis | Thioamides | Thiazole Rings | Forms a core component of many pharmaceutical compounds. |
| Dehydrobromination | Base (e.g., Pyridine) | α,β-Unsaturated Ketone | Creates a reactive Michael acceptor for further functionalization. libretexts.org |
| Palladium-Catalyzed Cross-Coupling | Boronic Acids, Alkenes | Biaryls, Stilbenes | Allows for the extension of the aromatic scaffold. |
Derivatization Strategies for Specific Research Purposes
The unique structure of this compound allows for its derivatization for specialized research applications, including radiolabeling for imaging and bioconjugation for studying biological systems.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). openmedscience.com The presence of a fluorine atom in the title compound makes it structurally relevant to the development of ¹⁸F-labeled PET probes. researchgate.net While direct isotopic exchange on such an electron-rich aromatic ring is challenging, the compound serves as an important reference standard for the development of ¹⁸F-labeled analogues.
The synthesis of an ¹⁸F-labeled version would typically involve a precursor molecule where a different functional group (like a nitro group, or a triarylsulfonium salt) is replaced by [¹⁸F]fluoride via nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The non-radioactive this compound is essential for co-elution during chromatographic purification to confirm the identity of the final radiolabeled product. frontiersin.org Furthermore, the bromine atom on the ring could potentially be a site for radiobromination (e.g., with ⁷⁶Br) via methods like copper-mediated nucleophilic substitution of a corresponding boronic ester precursor. nih.gov
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or peptide. biosyn.com The α-bromoketone moiety is a well-established electrophilic group for covalent modification of proteins. wikipedia.org It functions as an alkylating agent that can form stable covalent bonds with nucleophilic amino acid residues on the surface of a protein. creative-proteomics.com
The primary targets for alkylation by α-halo ketones like this compound are the side chains of specific amino acids: nih.govnih.gov
Cysteine: The highly nucleophilic thiol (-SH) group of cysteine is a primary target, forming a stable thioether bond. creative-proteomics.com
Histidine: The imidazole (B134444) side chain of histidine can be alkylated.
Lysine (B10760008): The primary amine (-NH₂) of the lysine side chain can also be a target for alkylation. creative-proteomics.com
Methionine: The sulfur-containing side chain of methionine has also been shown to react with alkyl bromides. nih.gov
This reactivity allows the 6-bromo-3-chloro-2-fluorophenyl group to be attached as a label or tag to proteins of interest. Such bioconjugation can be used to study protein structure, function, and interactions within complex biological systems.
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |
|---|---|---|
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole | C-N Bond |
| Lysine | Amine (-NH₂) | Secondary Amine |
| Methionine | Thioether | Sulfonium ion |
Precursor in Materials Science Research
The field of materials science leverages the unique properties of organic molecules to create novel functional materials. The highly halogenated and aromatic nature of this compound makes it an interesting precursor for such applications. wikipedia.org
The compound can be used to synthesize larger, functional molecules or polymers. For instance, phenacyl bromide itself has been explored as a photoinitiator for radical polymerization, yielding polymers with bromine chain-ends that can be further modified. frontiersin.org This suggests that this compound could initiate polymerization while also incorporating its halogenated phenyl group into the material.
Furthermore, the C-Br and C-Cl bonds on the aromatic ring can participate in various polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. The specific halogenation pattern would influence the electronic properties and solid-state packing of the resulting polymer chains, which is critical for applications in organic electronics.
Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are known for their interesting optical and electrochemical properties, making them useful in materials like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). nih.gov Aromatic polyketones, a class of materials to which this compound belongs, have been investigated as n-type optoelectronic semiconductors. nih.gov
The electronic properties of materials derived from this compound are influenced by several factors:
The Aromatic System: The π-conjugated system of the phenyl ring is the basis for charge transport.
The Carbonyl Group: The electron-withdrawing ketone group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for electron-transporting (n-type) materials. nih.gov
Halogen Atoms: The electronegative halogens (F, Cl, Br) also modulate the electronic energy levels and can influence intermolecular interactions (e.g., halogen bonding), which affects how molecules arrange themselves in the solid state and, consequently, the material's bulk conductivity and optical properties. pressbooks.pub
By using this compound as a building block, researchers can synthesize new materials and systematically study how the unique combination of halogens and the ketone functionality tunes the final electronic and optical characteristics. nih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Approaches
Future research will likely prioritize the development of "green" synthetic routes to 6-Bromo-3-chloro-2-fluorophenacyl bromide. This involves moving away from traditional bromination and chlorination methods that may use harsh reagents and generate significant waste. Key areas of exploration will include:
Catalytic Halogenation: Investigating the use of catalysts to improve the efficiency and selectivity of halogenation steps, thereby reducing the formation of unwanted byproducts.
Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient purification processes, contributing to a more sustainable manufacturing process.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds in the synthesis process.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Research in this area is expected to focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Designing more active and stable palladium catalysts for Suzuki, Sonogashira, and other cross-coupling reactions will enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This is a common strategy for derivatizing similar halogenated aromatic compounds.
Copper-Catalyzed Reactions: Exploring copper-based catalytic systems, which are often more economical and environmentally friendly than palladium catalysts, for various transformations.
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
The application of computational tools is an emerging trend in chemical synthesis. For this compound, this could involve:
Predictive Modeling: Using machine learning algorithms to predict the outcomes of reactions, including yield and selectivity, under different conditions. This can significantly reduce the number of experiments needed for optimization.
Retrosynthetic Analysis: Employing AI-powered tools to propose novel and efficient synthetic routes to the target molecule and its derivatives.
Automated Synthesis: Integrating AI with robotic platforms to automate the synthesis and optimization of reactions, accelerating the discovery of new derivatives and applications.
In-depth Mechanistic Studies through Combined Experimental and Advanced Computational Methodologies
A thorough understanding of the reaction mechanisms is fundamental to controlling and improving chemical transformations. Future research will likely involve:
Kinetic Studies: Performing detailed kinetic analyses of reactions involving this compound to elucidate the reaction pathways and identify rate-determining steps.
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reactions in real-time and identify transient intermediates.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and gain deeper insights into the electronic and steric effects governing the reactivity of the molecule.
Expanding the Scope of Derivatization and Chemical Modification Strategies
The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex molecules. Future efforts will focus on:
Synthesis of Heterocycles: Developing new methods for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science, using this phenacyl bromide as a precursor. For instance, related phenacyl bromides are used to synthesize thiazoles and pyrazines. ossila.com
Functional Group Interconversion: Exploring novel ways to selectively modify the bromo, chloro, and fluoro substituents on the aromatic ring, as well as the phenacyl bromide moiety, to access a diverse range of functionalized derivatives.
Late-Stage Functionalization: Investigating the introduction of the 6-Bromo-3-chloro-2-fluorophenacyl group into complex molecules at a late stage of the synthesis, which is a powerful strategy in drug discovery.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-chloro-2-fluorophenacyl bromide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves halogenation of fluorinated acetophenone derivatives. For example, bromination using Br₂ in the presence of FeBr₃ as a catalyst (as seen in structurally similar compounds like 2',6'-Dibromo-4'-fluorophenacyl bromide) can introduce bromine atoms selectively . Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or acetic acid) significantly impact regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from byproducts like di-brominated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and chemical shifts (e.g., carbonyl carbon at ~190 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak for C₈H₄Br₂ClFO) .
- FT-IR : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixtures) to remove polar impurities .
- Storage : Store at 0–4°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis. Thermal stability data from analogs (e.g., melting points ~48–50°C) suggest limited decomposition at room temperature .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine and chlorine atoms act as leaving groups, while fluorine stabilizes intermediates via inductive effects. For Suzuki-Miyaura couplings, the bromine at the 6-position is more reactive than chlorine due to lower bond dissociation energy. Computational studies (DFT) on analogous compounds suggest that electron-withdrawing groups (e.g., -F) reduce electron density at the reaction site, slowing oxidative addition but improving selectivity . Experimental validation using Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-fluorophenylboronic acid) under microwave-assisted conditions (80°C, 1 hr) is recommended .
Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing pharmaceutical intermediates?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., FeBr₃ vs. AlCl₃) arise from solvent polarity and substrate steric effects. Systematic comparison using Design of Experiments (DoE) can optimize conditions:
- Variables : Catalyst loading (5–20 mol%), solvent (polar vs. nonpolar), temperature.
- Response : Yield and purity (HPLC analysis).
For example, FeBr₃ in acetic acid may favor electrophilic aromatic substitution, while AlCl₃ in DCM promotes Friedel-Crafts pathways in analogs .
Q. How can researchers analyze competing reaction pathways in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via in-situ IR to track intermediate formation (e.g., SN2 vs. SN1 mechanisms).
- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways of the phenacyl group.
- Computational Modeling : Apply Gaussian or ORCA to map transition states and activation energies for bromine vs. chlorine displacement .
Key Considerations for Experimental Design
- Regioselectivity : Fluorine’s ortho/para-directing effects must be accounted for in electrophilic substitutions.
- Safety : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions to the carbonyl group).
- Contradiction Management : Replicate literature protocols with controlled variables to identify outliers (e.g., catalyst purity, moisture levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
